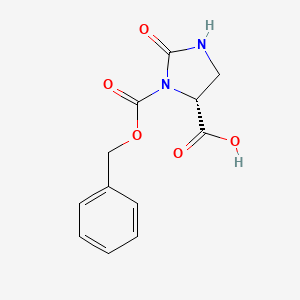

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSUEIZKNBGWGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350826 | |

| Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634614-25-8 | |

| Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyloxycarbonyl chloride with an amino acid derivative, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product from reaction by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, with catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid exhibits a range of biological activities that make it a valuable compound in drug development:

- Antibacterial Properties : The compound serves as an important intermediate for synthesizing antibacterial agents targeting gram-negative bacteria. Its structure allows for modifications that enhance efficacy against resistant strains .

- Antitumor Activity : Preliminary studies have indicated potential antitumor properties, particularly when incorporated into larger molecular frameworks. Compounds derived from this acid have shown moderate antiproliferative activity against various cancer cell lines .

- ACE Inhibition : The compound is also noted for its ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in managing hypertension. This activity is linked to its structural features that allow interaction with the enzyme's active site .

Case Study 1: Antibacterial Applications

A study highlighted the synthesis of novel derivatives of this compound that demonstrated enhanced antibacterial activity against resistant strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results compared to standard antibiotics.

Case Study 2: Antitumor Activity

In another research effort, compounds derived from this compound were evaluated for their cytotoxic effects on human leukemia cells. The study utilized the MTT assay to determine cell viability post-treatment, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxic potential .

Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Antibacterial Agents | Intermediates for synthesizing compounds targeting gram-negative bacteria | Enhanced efficacy against resistant strains |

| Antitumor Activity | Potential use in developing anticancer drugs | Moderate activity against leukemia cell lines |

| ACE Inhibition | Useful in hypertension management through ACE inhibition | Effective interaction with ACE enzyme |

Wirkmechanismus

The mechanism of action of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The imidazolidine ring structure provides stability and enhances the compound’s binding affinity to its target.

Vergleich Mit ähnlichen Verbindungen

2-Oxothiazolidine-4-carboxylic Acid (CAS 19750-45-9)

- Structure : Replaces the imidazolidine ring with a thiazolidine ring (sulfur atom instead of nitrogen at position 1) .

- Molecular Formula: C₄H₅NO₃S; Molar Mass: 147.148 g/mol .

- Lower molar mass and lack of a Cbz group reduce steric hindrance compared to the target compound. Pharmacologically, thiazolidine derivatives are associated with antioxidant and anti-inflammatory activities .

(R)-2-Oxothiazolidine-4-carboxylic Acid (CAS 19771-63-2)

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid (CAS 59564-78-2)

3-Oxo-4-indazoline Carboxylic Acid (CAS 7384-17-0)

- Structure : Features an indazole ring fused to a ketone and carboxylic acid group .

- Key Differences :

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic Acid and Analogs

Pharmacological Insights:

- Schiff Base Derivatives () : Compounds with hydroxyl and methoxy substituents on aromatic rings exhibit enhanced anti-inflammatory and analgesic activities. This suggests that modifying the Cbz group in the target compound with electron-donating groups could improve bioactivity .

- Thiazolidine Derivatives () : The sulfur atom in thiazolidines contributes to antioxidant properties, a feature absent in imidazolidines .

Biologische Aktivität

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, also known as (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₂N₂O₅ and a molecular weight of approximately 264.24 g/mol. Its structure features an imidazolidine ring, a carboxylic acid group, and a benzyloxycarbonyl (Cbz) protecting group, which enhances its reactivity and stability. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of imidazolidines, including this compound, may possess anticancer properties. Research indicates potential inhibition of specific cancer cell lines, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13. Structural modifications have shown that certain analogues exhibit potent inhibition with IC50 values in the nanomolar range .

- Receptor Binding : Interaction studies have focused on the compound's binding affinity with various biological targets. The unique structural features of this compound enhance its potential as a therapeutic agent through selective receptor interactions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of L-serine with N-benzyloxycarbonyl chloride and other reagents. Various methods have been reported:

- Method A : Reaction of L-serine methyl ester hydrochloride with N-benzyloxycarbonyl chloride under controlled conditions.

- Method B : Utilization of alternative protecting groups followed by deprotection steps to yield the final product.

The choice of synthesis method can influence the yield and purity of the compound, which is critical for subsequent biological testing .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of MMP-13 with an IC50 value of 3 nM. |

| Study 3 | Receptor Binding | Showed selective binding to specific receptors, suggesting therapeutic potential. |

These findings underscore the compound's versatility and potential in drug development.

Q & A

Q. What are the common synthetic routes for (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves condensation reactions under acidic reflux conditions. Key methods include:

Q. Table 1: Comparison of Synthetic Methods

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Cbz group .

- Moisture : Use desiccants (e.g., silica gel) to avoid degradation; the oxo-imidazolidine ring is hygroscopic .

- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the heterocyclic core .

Q. Table 2: Stability Parameters

| Condition | Risk | Mitigation Strategy |

|---|---|---|

| Humidity | Hydrolysis of Cbz group | Store with desiccants |

| Heat (>25°C) | Ring-opening reactions | –20°C storage |

| UV Light | Photooxidation | Amber glassware or opaque containers |

Advanced Research Questions

Q. How can regioselective functionalization of the imidazolidine ring be achieved?

Methodological Answer:

- Amide Coupling : Use EDCI/HOBt with DIPEA in DMF to selectively modify the carboxylic acid moiety without disrupting the oxo group .

- Protection/Deprotection : Temporarily protect the Cbz group with TFA, enabling functionalization at the 4-position .

- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 2-oxo position .

Q. How to resolve contradictions in spectroscopic data between different synthetic batches?

Methodological Answer:

- Batch Comparison : Conduct 2D NMR (COSY, HSQC) to differentiate diastereomers or tautomeric forms .

- Crystallographic Validation : Resolve ambiguities in NOESY or X-ray data (e.g., CCDC 2154188 for analogous compounds) .

- Impurity Profiling : Use LC-MS to identify side products (e.g., hydrolyzed Cbz intermediates) .

Q. Table 3: Common Data Contradictions and Solutions

| Issue | Cause | Resolution |

|---|---|---|

| Split NMR Peaks | Diastereomerism | Recrystallization or chiral chromatography |

| IR Band Shifts | Solvent residues | Prolonged drying under vacuum |

Q. What computational methods predict reactivity for targeted modifications?

Methodological Answer:

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., at the 4-carboxylic acid position) using Gaussian09 .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functional group placement .

- MD Simulations : Assess solvation effects on stability in aqueous vs. organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.